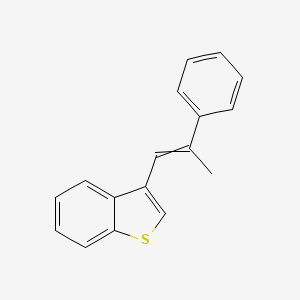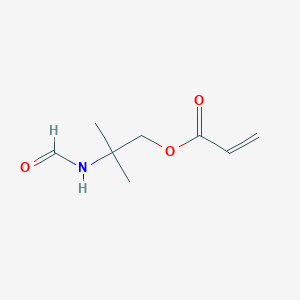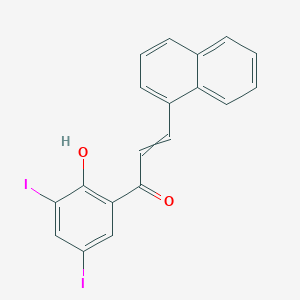
3-(Benzyloxy)-4-methyl-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-4-methyl-2-nitrobenzamide is an organic compound with a complex structure that includes a benzamide core substituted with benzyloxy, methyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-methyl-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the nitration of 3-(benzyloxy)-4-methylbenzoic acid, followed by the conversion of the resulting nitro compound to the corresponding benzamide through an amide formation reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Benzyloxy)-4-methyl-2-nitrobenzamide undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
3-(Benzyloxy)-4-methyl-2-nitrobenzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-4-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy and methyl groups can also influence the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
- 3-(Benzyloxy)-4-methylbenzoic acid
- 3-(Benzyloxy)-4-methylbenzylamine
- 3-(Benzyloxy)-4-methylbenzaldehyde
Comparison: 3-(Benzyloxy)-4-methyl-2-nitrobenzamide is unique due to the presence of both benzyloxy and nitro groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
85513-22-0 |
|---|---|
Formule moléculaire |
C15H14N2O4 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
4-methyl-2-nitro-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-10-7-8-12(15(16)18)13(17(19)20)14(10)21-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,16,18) |
Clé InChI |
GWCXWMZYJBOBPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)N)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


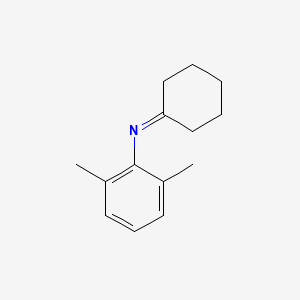
![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)
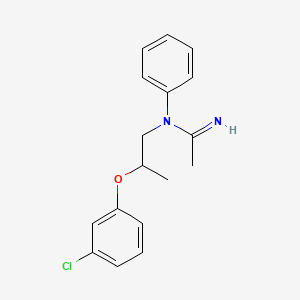
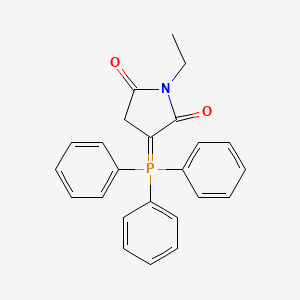
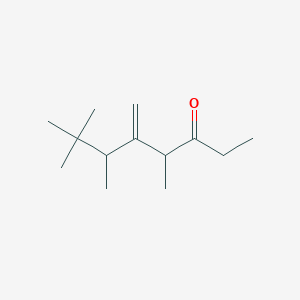
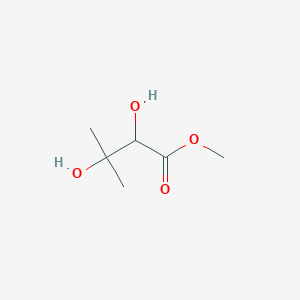


![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)


